molecular formula C7H8N2O2S B3030040 7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol CAS No. 857956-61-7

7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol

Cat. No.: B3030040
CAS No.: 857956-61-7
M. Wt: 184.22
InChI Key: MBMVGZILCVFIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts distinct chemical properties.

Scientific Research Applications

Anticancer Activity

7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine derivatives have shown promising results in anticancer research. A study by Zhu et al. (2014) on novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors revealed moderate antitumor activities in several compounds. The most effective compound exhibited stronger antitumor activities against mTOR kinase, H460, and PC-3 cell lines compared to the reference compound (Zhu et al., 2014). Additionally, a study by Sun et al. (2016) on derivatives bearing chromone moiety reported moderate to excellent cytotoxicity against multiple cancer cell lines (Sun et al., 2016).

Synthesis and Structural Studies

The synthesis of 7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine derivatives has been a focus area, with Xu et al. (2014) detailing the synthesis of novel derivatives through a six-step process including cyclization and substitution (Xu et al., 2014). Similarly, Wang et al. (2015) synthesized a novel thiopyrano[4,3-d]pyrimidine derivative as an important intermediate in anticancer drug study (Wang et al., 2015).

Pharmacological Studies

Several studies have focused on the pharmacological potential of these compounds. For instance, Liu et al. (2016) synthesized novel derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides and evaluated their cytotoxicity against cancer cell lines (Liu et al., 2016). In another study, Goto et al. (2014) identified derivatives as highly selective PDE4B inhibitors, demonstrating potent hPDE4B inhibitory activity (Goto et al., 2014).

Enzyme Inhibition Studies

Lei et al. (2016) designed and synthesized derivatives as dual PI3Kα/mTOR inhibitors, showing moderate to excellent antitumor activities against three cancer cell lines (Lei et al., 2016). This highlights the potential of 7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol in targeted cancer therapies.

Mechanism of Action

While the exact mechanism of action is not clear, it is known that compounds of this class have shown cytotoxicity activity against cancer cell lines . The most promising compound showed excellent cytotoxicity against four cancer cell lines with half maximal inhibitory concentration (IC50) values of 6.02-10.27 μM .

Future Directions

The exact action mechanism of “7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol” is not quite clear right now. Further study will be carried out to identify the exact target in the near future . The compounds of which the substituents of benzene ring at the C-4 position are electron-withdrawing groups such as substituents (Cl; F; Br) have better activity than the compounds containing the electron donating groups (OCH₃; H) .

Biochemical Analysis

Biochemical Properties

7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol plays a significant role in biochemical reactions, particularly those involving enzyme inhibition. It has been shown to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell growth and survival pathways . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and modulating downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling, gene expression, and metabolism. In cancer cells, this compound has demonstrated cytotoxic effects by inhibiting the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it affects cellular metabolism by altering the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with key enzymes. By inhibiting PI3K and mTOR, the compound disrupts the PI3K/Akt/mTOR signaling cascade, which is essential for cell growth and survival . This inhibition results in decreased phosphorylation of downstream targets, ultimately leading to cell cycle arrest and apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors involved in these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light or heat . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as weight loss and organ toxicity. These findings suggest a narrow therapeutic window, emphasizing the need for careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its enzymatic targets. It interacts with enzymes such as PI3K and mTOR, affecting metabolic flux and altering levels of key metabolites . The compound’s inhibition of these enzymes disrupts normal metabolic processes, leading to changes in cellular energy production and biosynthetic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type and tissue-specific expression of transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with its enzymatic targets . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.

Properties

IUPAC Name

1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMVGZILCVFIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734448
Record name 1,5,7,8-Tetrahydro-2H-thiopyrano[4,3-d]pyrimidine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857956-61-7
Record name 1,5,7,8-Tetrahydro-2H-thiopyrano[4,3-d]pyrimidine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol
Reactant of Route 2
7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol
Reactant of Route 3
7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol
Reactant of Route 4
Reactant of Route 4
7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol
Reactant of Route 5
Reactant of Route 5
7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol
Reactant of Route 6
7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.